2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile
Overview
Description
2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile is an organic compound with the molecular formula C14H8F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group and a 2-fluorobenzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 2-fluorobenzyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro groups on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.
Oxidation: Benzaldehydes or benzoic acids.
Reduction: Benzylamines.
Scientific Research Applications
2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile involves its interaction with specific molecular targets. The fluoro groups enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. The nitrile group can act as an electrophile, facilitating reactions with nucleophiles. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with a single fluoro group on the benzene ring.
2-Fluorobenzonitrile: Contains a fluoro group and a nitrile group on the benzene ring.
2-Fluorobenzyloxybenzene: Contains a fluoro group and a benzyloxy group on the benzene ring.
Uniqueness
2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile is unique due to the presence of both a fluoro group and a 2-fluorobenzyloxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-6-[(2-fluorophenyl)methoxy]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO/c15-12-5-2-1-4-10(12)9-18-14-7-3-6-13(16)11(14)8-17/h1-7H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJRHAJFVCMOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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